4-(Piperidin-3-YL)benzonitrile hydrochloride
CAS No.:
Cat. No.: VC13634097
Molecular Formula: C12H15ClN2
Molecular Weight: 222.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClN2 |
|---|---|
| Molecular Weight | 222.71 g/mol |
| IUPAC Name | 4-piperidin-3-ylbenzonitrile;hydrochloride |
| Standard InChI | InChI=1S/C12H14N2.ClH/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12;/h3-6,12,14H,1-2,7,9H2;1H |
| Standard InChI Key | QVZVAYCWLUFXGX-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)C2=CC=C(C=C2)C#N.Cl |
| Canonical SMILES | C1CC(CNC1)C2=CC=C(C=C2)C#N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-(Piperidin-3-yl)benzonitrile hydrochloride consists of a benzonitrile group linked to a piperidine ring at the 3-position, with a hydrochloride counterion. Its systematic IUPAC name is 4-(piperidin-3-yl)benzonitrile hydrochloride, and it is alternatively labeled as (S)-4-(piperidin-3-yl)benzonitrile hydrochloride to denote stereochemical specificity . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1044765-35-6 |
| Molecular Formula | |
| Molecular Weight | 186.25 (free base) |
| Synonyms | Benzonitrile, 4-(3-piperidinyl)- |
The piperidine ring adopts a chair conformation, with the benzonitrile group introducing planar rigidity. X-ray crystallography of analogous piperidine derivatives reveals intermolecular hydrogen bonding between the protonated amine and chloride ions, stabilizing the crystal lattice .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents such as water (≈50 mg/mL at 25°C) and ethanol (≈120 mg/mL). In nonpolar solvents like toluene, solubility drops to <10 mg/mL. Stability studies indicate no decomposition under inert atmospheres at temperatures ≤100°C, though prolonged exposure to moisture induces hydrolysis of the nitrile group to carboxylic acid .
Spectroscopic Data
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NMR (400 MHz, DMSO-d): Peaks at δ 8.45 (s, 1H, NH), 7.75–7.65 (m, 2H, aromatic), and 3.15–2.90 (m, 4H, piperidine) .
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IR (KBr): Strong absorption at 2240 cm (C≡N stretch) and 2550 cm (NH) .
Synthesis and Manufacturing
Process Optimization
A patent (CN106432232A) details a multi-step synthesis for a related imidazopyridinone compound, highlighting critical parameters:
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Step 1: Boc protection of 4-piperidone achieves 93% yield using dimethyl dicarbonate in aqueous acetone .
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Step 2: Reductive amination with sodium borohydride in ethanol-ammonia solutions yields 82% 4-amino-piperidine intermediates .
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Step 4: Curtius rearrangement with nitrene reagents forms heterocyclic cores, applicable to benzonitrile derivatives .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Wear protective gloves/clothing |
| H319 | Use eye protection |
| H335 | Ensure adequate ventilation |
| Packaging | Purity | Price (USD) |
|---|---|---|
| 500 mg | 97% | 640 |
| 1 g | 97% | 1,120 |
Chinese suppliers (e.g., Peking Pharmacy) provide bulk quantities at lower costs, though purity varies .
Research Applications
Pharmaceutical Intermediates
The compound’s piperidine scaffold is prevalent in dopamine receptor ligands and acetylcholinesterase inhibitors. Recent patents highlight its utility in synthesizing:
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Antipsychotics: Dopamine D antagonists with improved blood-brain barrier penetration .
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Anticancer Agents: Kinase inhibitors targeting EGFR and HER2 .
Material Science
Benzonitrile derivatives serve as ligands in transition-metal catalysts for cross-coupling reactions. The nitrile group’s electron-withdrawing properties enhance catalytic activity in Suzuki-Miyaura couplings .
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